Deoxycytidine triphosphate trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

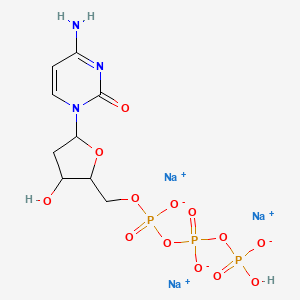

Deoxycytidine triphosphate trisodium salt is a nucleoside triphosphate that plays a crucial role in the synthesis of DNA. It is composed of a nucleobase (cytosine) attached to deoxyribose, with a chain of three phosphate residues bound to the 5’-hydroxyl group of the sugar . This compound is essential for DNA polymerase-driven reactions, such as polymerase chain reaction (PCR), DNA sequencing, and other molecular biology methods .

Preparation Methods

Deoxycytidine triphosphate trisodium salt can be synthesized through two primary pathways: the de novo pathway and the salvage pathway. In the de novo pathway, the compound is synthesized from simpler molecules through a series of enzymatic reactions. In the salvage pathway, it is produced from pre-existing nucleosides through phosphorylation .

De Novo Pathway: This pathway involves the synthesis of this compound from cytidine through multiple phosphorylation steps.

Salvage Pathway: In this pathway, this compound is synthesized from deoxycytidine through phosphorylation by specific kinases.

Chemical Reactions Analysis

Deoxycytidine triphosphate trisodium salt undergoes various chemical reactions, including:

Scientific Research Applications

Deoxycytidine triphosphate trisodium salt has numerous applications in scientific research, including:

DNA Synthesis: It is a critical component in DNA polymerase-driven reactions, such as PCR and DNA sequencing.

Molecular Biology: The compound is used in various molecular biology techniques, including cDNA synthesis and real-time PCR.

Biochemistry: It is utilized in studies of nucleotide pools, nucleotide selectivity, and enzyme specificity.

Medicine: This compound is used in research related to genetic disorders and cancer.

Mechanism of Action

Deoxycytidine triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases and reverse transcriptases. These enzymes incorporate the compound into the growing DNA strand during DNA synthesis . Additionally, this compound acts as an allosteric regulator of deoxycytidylate (dCMP) deaminase, influencing the balance of nucleotide pools within the cell .

Comparison with Similar Compounds

Deoxycytidine triphosphate trisodium salt is unique among nucleoside triphosphates due to its specific role in DNA synthesis. Similar compounds include:

Deoxyadenosine triphosphate (dATP): Another nucleoside triphosphate used in DNA synthesis.

Deoxyguanosine triphosphate (dGTP): A nucleoside triphosphate involved in DNA synthesis.

Deoxythymidine triphosphate (dTTP): A nucleoside triphosphate that participates in DNA synthesis.

Each of these compounds has a specific role in the synthesis of DNA, but this compound is unique in its regulation of deoxycytidylate (dCMP) deaminase and its involvement in the conversion to deoxythymidine triphosphate (dTTP) .

Properties

Molecular Formula |

C9H13N3Na3O13P3 |

|---|---|

Molecular Weight |

533.10 g/mol |

IUPAC Name |

trisodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3 |

InChI Key |

WBIPTAOOMJEGQO-UHFFFAOYSA-K |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12461059.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)

![N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)

![N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide](/img/structure/B12461084.png)

![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)

![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)

![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12461111.png)

![3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide](/img/structure/B12461122.png)

![2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461123.png)

![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)

![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)